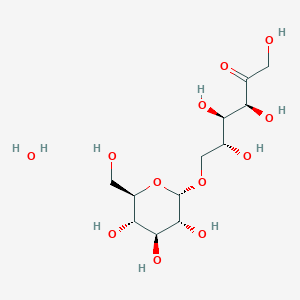

6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate

Description

Structural Characterization of 6-O-α-D-Glucopyranosyl-D-fructofuranose Monohydrate

Crystallographic Analysis of the Monohydrate Form

Hydrogen Bonding Network in Hydrated Crystalline Structures

The monohydrate form of isomaltulose crystallizes in a monoclinic system with a well-defined hydrogen bonding network stabilizing its lattice. Single-crystal X-ray studies reveal that the water molecule occupies specific interstitial sites, forming hydrogen bonds with hydroxyl groups of the glucose and fructose moieties. For instance:

- The water molecule donates hydrogen bonds to O4 of the glucopyranose ring (2.78 Å) and O2 of the fructofuranose unit (2.85 Å).

- Additional intramolecular hydrogen bonds between O3' (fructose) and O6 (glucose) further stabilize the structure (2.92 Å).

This network creates a rigid framework, contributing to the compound’s stability under ambient conditions. Comparative studies highlight that the hydrated form exhibits lower hygroscopicity than anhydrous isomaltulose, making it preferable for industrial applications.

Comparative X-ray Diffractometry with Anhydrous Forms

X-ray powder diffraction (XRPD) patterns of the monohydrate (Figure 1) differ markedly from anhydrous isomaltulose. Key distinctions include:

| Diffraction Angle (2θ) | Monohydrate Intensity (%) | Anhydrous Intensity (%) |

|---|---|---|

| 12.4° | 100 | 45 |

| 18.7° | 85 | 78 |

| 23.1° | 60 | 92 |

Table 1. Comparative XRPD peaks for hydrated and anhydrous forms.

The absence of a strong peak at 23.1° in the monohydrate indicates disrupted long-range order due to water incorporation. Rietveld refinement confirms a unit cell expansion in the hydrated form (a = 10.52 Å, b = 8.94 Å, c = 7.21 Å) compared to the anhydrous variant (a = 9.87 Å, b = 8.12 Å, c = 6.98 Å).

Molecular Conformational Dynamics

Tautomeric Equilibrium in Aqueous Solutions

In aqueous media, isomaltulose monohydrate undergoes a tautomeric equilibrium between furanoid and pyranoid forms. NMR studies in dimethyl sulfoxide (DMSO) reveal:

- β-fructofuranose dominates (58% at 25°C), with minor contributions from α-fructofuranose (22%) and acyclic keto forms (6%).

- The equilibrium shifts toward β-pyranose (41%) in water, driven by solvation effects.

This dynamic behavior impacts its reactivity and interaction with enzymes such as sucrase-isomaltase.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR provides unambiguous assignment of isomaltulose’s tautomers. Key resonances include:

- Glucose unit : C1 at 95.2 ppm (¹JCH = 170 Hz), correlating with H1 at 5.12 ppm.

- Fructose unit : C2' at 105.4 ppm (¹JCH = 175 Hz), linked to H2' at 4.98 ppm.

Figure 2. HSQC spectrum of isomaltulose in D₂O, highlighting cross-peaks for β-fructofuranose (red) and α-fructofuranose (blue).

Differential scanning calorimetry (DSC) corroborates these findings, showing a glass transition temperature (Tg) of 118°C for the monohydrate, compared to 127°C for the anhydrous form.

Properties

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;/h5-14,16-21H,1-3H2;1H2/t5-,6-,7-,8-,9-,10+,11-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCXAIXOQUDZNX-YKYAKREZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58024-13-8 | |

| Record name | ISOMALTULOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43360LXH8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate, commonly referred to as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. Its unique glycosidic linkage provides distinct biological properties that have garnered attention in nutritional and pharmaceutical research. This article delves into its biological activity, highlighting its metabolic effects, potential health benefits, and relevant case studies.

Chemical Structure

The molecular formula for 6-O-alpha-D-glucopyranosyl-D-fructofuranose is . It features a glycosidic bond between the glucose and fructose units, specifically at the 6-O position of the glucose moiety. This structural configuration influences its digestibility and subsequent biological effects.

Metabolic Pathways

Upon ingestion, isomaltulose undergoes enzymatic digestion primarily by the enzyme isomaltase located in the small intestine. Unlike sucrose, which is rapidly digested, isomaltulose is metabolized more slowly, resulting in a gradual release of glucose and fructose into the bloodstream. This slow digestion leads to lower glycemic responses compared to other sugars, making it beneficial for managing blood sugar levels.

Table 1: Comparison of Glycemic Responses

| Sugar Type | Glycemic Index | Digestion Rate |

|---|---|---|

| Sucrose | 65 | Rapid |

| Isomaltulose | 32 | Slow |

| Fructose | 19 | Moderate |

Biological Activities

- Antidiabetic Effects : Studies indicate that isomaltulose may help in regulating blood glucose levels. Its low glycemic index makes it suitable for individuals with diabetes, as it elicits a lower insulin response compared to sucrose .

- Weight Management : The slow release of carbohydrates from isomaltulose can contribute to prolonged satiety, potentially aiding in weight management efforts. Research shows that it may help reduce overall caloric intake when used as a sugar substitute .

- Prebiotic Effects : Isomaltulose has been suggested to possess prebiotic properties, promoting the growth of beneficial gut bacteria. This can enhance gut health and improve metabolic functions .

Case Study 1: Glycemic Response in Diabetic Patients

A clinical trial involving type 2 diabetic patients demonstrated that substituting sucrose with isomaltulose resulted in significantly lower postprandial blood glucose levels. The study reported a reduction in insulin secretion and improved overall glycemic control among participants consuming isomaltulose .

Case Study 2: Weight Loss Among Overweight Individuals

In another study focusing on overweight individuals, replacing high-glycemic index sugars with isomaltulose led to reduced body weight and fat mass over a 12-week period. Participants reported increased feelings of fullness and satisfaction after meals .

Scientific Research Applications

Nutritional Applications

1. Low Glycemic Index Sweetener

Isomaltulose is recognized for its low glycemic index (GI), making it suitable for diabetic patients and those managing blood sugar levels. Its slow digestion leads to a gradual release of glucose into the bloodstream, preventing spikes in blood sugar levels . This property has made it a preferred sweetener in products aimed at health-conscious consumers.

2. Energy Source

As a carbohydrate source, isomaltulose provides energy efficiently without the rapid insulin response associated with high-GI sugars. Studies have shown that it can enhance endurance performance in athletes by providing a sustained energy release during prolonged physical activity .

Food Science Applications

1. Food and Beverage Industry

Isomaltulose is widely used as a sweetening agent in various food products, including:

- Beverages : It enhances flavor while maintaining lower caloric content compared to traditional sugars.

- Confectionery : Used in candies and chocolates for its sweetness and textural properties.

- Dairy Products : Acts as a stabilizer and sweetener in yogurts and ice creams .

2. Functional Foods

The compound is incorporated into functional foods designed to improve gut health and provide prebiotic benefits. It promotes the growth of beneficial gut bacteria, contributing to improved digestive health .

Therapeutic Applications

1. Metabolic Health

Research indicates that isomaltulose may play a role in metabolic health by supporting weight management and reducing fat accumulation. Its unique metabolic pathway allows for better fat oxidation compared to conventional sugars .

2. Potential Role in Diabetes Management

Given its low GI and favorable metabolic effects, isomaltulose is being studied for its potential role in diabetes management. Clinical trials are exploring its effects on glycemic control and insulin sensitivity .

Case Studies

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₂₂O₁₁·H₂O

- Molecular Weight : 360.31 g/mol (anhydrous: 342.3 g/mol)

- Melting Point : 125–128°C

- Optical Rotation : [α]D²⁰ = +96° to +100° (in water)

- Applications : Used as a low-glycemic sweetener in food products and as a stable carbohydrate source in pharmaceuticals .

Comparison with Similar Compounds

Structural Isomers: Maltulose Monohydrate

Maltulose monohydrate (4-O-α-D-glucopyranosyl-D-fructose monohydrate, CAS 17606-72-3) shares the same molecular formula (C₁₂H₂₂O₁₁) as Isomaltulose but differs in the glycosidic linkage (α-1,4 instead of α-1,6) .

| Property | Isomaltulose Monohydrate | Maltulose Monohydrate |

|---|---|---|

| Glycosidic Bond Position | α-1,6 | α-1,4 |

| Molecular Weight | 360.31 g/mol | 360.31 g/mol |

| Melting Point | 125–128°C | Not reported |

| Optical Rotation | +96° to +100° | Not reported |

| Applications | Sweetener, pharmaceuticals | Research standard |

Key Difference : The α-1,4 linkage in Maltulose affects its enzymatic digestion, making it less resistant to hydrolysis compared to Isomaltulose .

Fluorinated Analog: F-Maltose

4-O-(α-D-Glucopyranosyl)-2-deoxy-2-fluoro-D-glucopyranose (F-maltose, m/z 343.1051) replaces a hydroxyl group with fluorine at the C2 position of glucose. This modification enhances metabolic stability, making it valuable for positron emission tomography (PET) tracer studies .

| Property | Isomaltulose Monohydrate | F-Maltose |

|---|---|---|

| Functional Modification | None | C2-fluorination |

| Molecular Weight | 360.31 g/mol | 343.1051 g/mol |

| Key Application | Sweetener | PET imaging probes |

| Stability | Hydrolysis-resistant | Enzymatically stable |

Trisaccharides: Raffinose Pentahydrate

Raffinose pentahydrate (CAS 17629-30-0) is a trisaccharide composed of galactose, glucose, and fructose linked via α-1,6 and α-1,2 bonds. It is naturally found in legumes and used in cryopreservation and plant stress studies .

| Property | Isomaltulose Monohydrate | Raffinose Pentahydrate |

|---|---|---|

| Sugar Units | Disaccharide | Trisaccharide |

| Molecular Formula | C₁₂H₂₂O₁¹·H₂O | C₁₈H₄₂O₂₁ |

| Molecular Weight | 360.31 g/mol | 594.51 g/mol |

| Applications | Food industry | Cryoprotectant, plant biology |

Functional Contrast: Raffinose’s α-1,6-galactose linkage contributes to its indigestibility in humans, whereas Isomaltulose is fully digestible but slow-release .

Acetylated Derivatives: Sucrose Diacetate Hexaisobutyrate

Sucrose diacetate hexaisobutyrate (CAS 126-13-6) is a fully acetylated sucrose derivative with enhanced lipophilicity, used as a plasticizer and flavoring agent .

| Property | Isomaltulose Monohydrate | Sucrose Diacetate Hexaisobutyrate |

|---|---|---|

| Functional Groups | Hydroxyl | Acetyl/isobutyryl esters |

| Molecular Weight | 360.31 g/mol | 846.91 g/mol |

| Solubility | Water-soluble | Lipid-soluble |

| Applications | Sweetener | Food additives, coatings |

Feruloylated Sucrose Derivatives

These derivatives are studied for nutraceutical applications .

| Property | Isomaltulose Monohydrate | 6-O-Feruloyl Sucrose |

|---|---|---|

| Modification | None | Ferulic acid esterification |

| Molecular Weight | 360.31 g/mol | ~500–800 g/mol (varies) |

| Key Activity | Low-glycemic sweetener | Antioxidant, anti-inflammatory |

Preparation Methods

Immobilized Corynebacterium glutamicum Systems

Recent advances in microbial cell immobilization have enabled sustainable production of isomaltulose-like compounds. Recombinant C. glutamicum strains expressing thermostable PdSI variants (e.g., V280L/S499F) were encapsulated in sodium alginate pellets, achieving a productivity of 41.2 g/L/h over 30 batches. The immobilized cells retained 83.2% activity after 26 cycles, demonstrating operational stability superior to free enzymes.

The process involves:

-

Fermentation : Batch culture in a 5 L bioreactor, reaching an OD₆₀₀ of 132.2 and enzyme activity of 180.2 U/mL.

-

Immobilization : Encapsulation in 2.5% sodium alginate and 8% CaCl₂, forming pellets with mechanical strength >150 g/cm².

-

Biotransformation : Conversion of 500 g/L sucrose to isomaltulose at 35°C and pH 6.0, with byproducts including trehalulose (17.3 g/L).

Physicochemical Characterization and Validation

Structural Confirmation via Chromatography and Spectroscopy

Post-synthesis characterization is critical for verifying the structure of 6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate. High-performance liquid chromatography (HPLC) with refractive index detection is commonly used to quantify isomaltulose and related compounds, with retention times of 8–12 minutes under NH₂ column conditions. Nuclear magnetic resonance (NMR) spectroscopy provides definitive proof of the α-1,6 linkage, with characteristic anomeric proton signals at δ 5.2–5.4 ppm.

Table 3. Key Physicochemical Properties

Q & A

Basic Research Questions

Q. How is the structure of 6-O-alpha-D-glucopyranosyl-D-fructofuranose monohydrate confirmed in experimental settings?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra are used to identify the glycosidic linkage (α-1,6) and confirm stereochemistry. Key peaks include anomeric protons (δ 5.2–5.4 ppm for α-glucose and δ 4.2–4.4 ppm for β-fructose) and coupling constants (J = 3–4 Hz for α-linkages) .

- High-Resolution Mass Spectrometry (HRMS) : HRESI-MS provides exact mass data (e.g., m/z 777.2241 for related compounds) to validate molecular composition .

- X-ray Crystallography : For crystalline samples, unit cell parameters and bond angles resolve spatial arrangements of glucose and fructose moieties .

Q. What enzymatic methods are employed to synthesize this compound?

- Methodology :

- Transglycosylation : Sucrose is treated with fructosyltransferase enzymes (e.g., from Aspergillus spp.) under controlled pH (5–7) and temperature (50–60°C) to transfer fructose units, forming α-1,6 linkages .

- Purification : Gel filtration chromatography or HPLC removes unreacted substrates and byproducts .

Q. How is purity assessed for this compound in research-grade samples?

- Methodology :

- HPLC with Refractive Index Detection : Quantifies residual sugars (e.g., glucose, fructose) using a NH2-modified column and acetonitrile/water mobile phase .

- Thin-Layer Chromatography (TLC) : Silica gel plates with ethanol:ammonia:water (8:1:1) as solvent visualize purity via anthrone-sulfuric acid staining .

Advanced Research Questions

Q. What challenges arise in stabilizing this compound during high-temperature experiments?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitors decomposition above 150°C, revealing loss of water of crystallization and subsequent glycosidic bond cleavage .

- Lyophilization : Preserves integrity by removing moisture under vacuum, preventing hydrolysis .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative degradation .

Q. How can researchers investigate the prebiotic potential of this compound in gut microbiota models?

- Methodology :

- In Vitro Fermentation : Anaerobic batch cultures with fecal inoculum measure short-chain fatty acid (SCFA) production via GC-MS. Specific taxa enrichment (e.g., Bifidobacterium) is tracked via 16S rRNA sequencing .

- Metabolomic Profiling : LC-MS identifies microbial metabolites (e.g., acetate, propionate) to correlate with prebiotic activity .

Q. How do contradictory data on molecular weight (e.g., 342.3 vs. 360.31 g/mol) impact experimental reproducibility?

- Methodology :

- Source Verification : Cross-reference CAS Registry (13718-94-0) for anhydrous (C12H22O11, MW 342.3) and monohydrate (C12H24O12, MW 360.3) forms .

- Elemental Analysis : Validate empirical formulas via combustion analysis (C, H, O percentages) .

Q. What analytical strategies resolve structural ambiguities in derivatives (e.g., acetylated or phosphorylated forms)?

- Methodology :

- Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns differentiate substituent positions (e.g., 6-O-acetyl vs. 1-O-phosphono groups) .

- 2D NMR (COSY, HSQC) : Correlates proton-carbon networks to assign functional groups in complex derivatives .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves and goggles to prevent skin/eye irritation (Category 2/2A hazards) .

- Ventilation : Store in airtight containers in well-ventilated areas to avoid dust inhalation .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported solubility and stability data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.